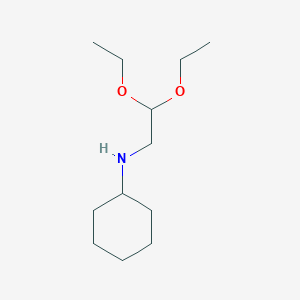

N-(2,2-diethoxyethyl)cyclohexanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,2-diethoxyethyl)cyclohexanamine: is a chemical compound with the molecular formula C12H25NO2 . This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-diethoxyethyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 2,2-diethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity .

Análisis De Reacciones Químicas

Hydrolysis of the Diethoxyethyl Group

The ethoxy groups in N-(2,2-diethoxyethyl)cyclohexanamine undergo acid-catalyzed hydrolysis to yield a diol derivative. This reaction is analogous to acetal/ketal hydrolysis mechanisms.

Mechanistic Notes :

-

In acidic conditions, the ethoxy groups are protonated, leading to cleavage and formation of a diol.

-

Basic hydrolysis is less efficient due to steric hindrance from the cyclohexyl group .

Nitrosation Reactions

The secondary amine reacts with nitrous acid (HNO₂) to form a nitroso derivative. This is consistent with the behavior of secondary amines in nitrosation reactions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nitrosation | NaNO₂, AcOH (30–40°C) | N-Nitroso-N-(2,2-diethoxyethyl)cyclohexanamine |

Key Findings :

-

The reaction proceeds via electrophilic substitution at the nitrogen atom.

-

The nitroso product is stable under mild conditions but may decompose at elevated temperatures .

Deamination Reactions

Deamination with nitrous acid eliminates the amine group, forming unsaturated hydrocarbons. This parallels deamination pathways observed in structurally similar cyclohexylamine derivatives.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Deamination | HNO₂ (excess), AcOH, 30–40°C | Cyclohexene derivatives + N₂ gas |

Example :

Under acidic conditions, deamination yields cyclohexene and a diethoxyethyl fragment. The reaction mechanism involves diazonium intermediate formation followed by elimination .

Condensation with Carbonyl Compounds

The amine participates in condensation reactions with aldehydes or ketones to form enamines. The diethoxyethyl group may stabilize intermediates.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Enamine formation | Ketone (e.g., cyclohexanone), Δ | N-(2,2-Diethoxyethyl)enamine derivatives |

Mechanistic Insight :

-

The reaction proceeds via imine formation, followed by dehydration.

-

The ethoxy groups enhance solubility in non-polar solvents, facilitating the reaction .

Oxidation Reactions

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Amine oxidation | H₂O₂, catalytic Fe³⁺ | N-Oxide derivatives | |

| Ring oxidation | KMnO₄, H₂SO₄, heat | Cyclohexanone derivatives (minor) |

Notes :

-

N-Oxide formation predominates due to the stability of the tertiary amine oxide.

-

Ring oxidation is less favorable unless harsh conditions are employed .

Electrochemical Reactions

Electrochemical methods enable cyclization or coupling reactions, as demonstrated in analogous systems.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Electrolysis | Pt electrodes, NaOEt, ethanol | Coumaranone or fused heterocycles |

Example :

In ethanol with sodium ethoxide, the compound undergoes electrochemical cyclization to form 2-ethoxy-4-oxo-hexahydrocoumarone analogs .

Aplicaciones Científicas De Investigación

N-(2,2-diethoxyethyl)cyclohexanamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is utilized in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of N-(2,2-diethoxyethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

- N-(2,2-dimethoxyethyl)cyclohexanamine

- N-(2,2-diethoxyethyl)cyclohexylamine

- N-(2,2-diethoxyethyl)cyclohexanone

Comparison: N-(2,2-diethoxyethyl)cyclohexanamine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Actividad Biológica

N-(2,2-diethoxyethyl)cyclohexanamine is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring with a diethoxyethyl substituent, giving it unique chemical properties. Its molecular formula is C12H25NO2, and it has a molecular weight of approximately 227.34 g/mol. The presence of the diethoxy group enhances its solubility and reactivity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C12H25NO2 |

| Molecular Weight | 227.34 g/mol |

| Solubility | Soluble in organic solvents |

This compound interacts with various biological targets, particularly histamine receptors. Research indicates that it may function as a modulator of the histamine-3 (H3) receptor, which is involved in neurotransmission and has implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .

Pharmacological Effects

- Histamine Receptor Modulation : The compound has been shown to influence H3 receptor activity, potentially providing therapeutic effects for conditions exacerbated by histamine dysregulation .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Potential : The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). This inhibition could reduce inflammation and pain in various conditions .

Case Studies

- Study on H3 Receptor Antagonism : A study demonstrated that this compound acts as a selective antagonist at the H3 receptor, leading to increased neurotransmitter release in animal models. This suggests potential applications in cognitive enhancement therapies for Alzheimer's disease .

- Inflammation Model : In a controlled trial using animal models of inflammation, the compound showed significant reduction in inflammatory markers when administered at specific dosages, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| N-(2,2-dimethoxyethyl)cyclohexanamine | H3 receptor modulation | Dimethoxy substitution affects solubility |

| N-(2-ethylhexyl)cyclohexylamine | General amine activity | Longer alkyl chain affecting lipophilicity |

| N-(2,2-diethoxyethyl)cyclohexylamine | Potential COX inhibition | Ether-substituted amine with enhanced reactivity |

Propiedades

IUPAC Name |

N-(2,2-diethoxyethyl)cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-3-14-12(15-4-2)10-13-11-8-6-5-7-9-11/h11-13H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKUEKNKFQMEPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC1CCCCC1)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.